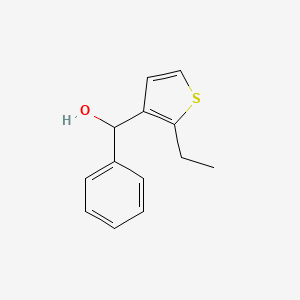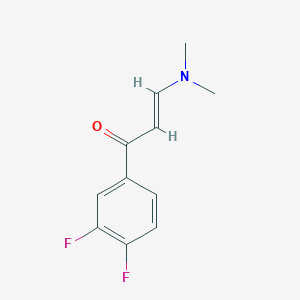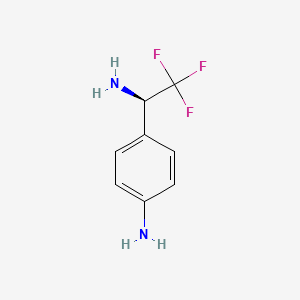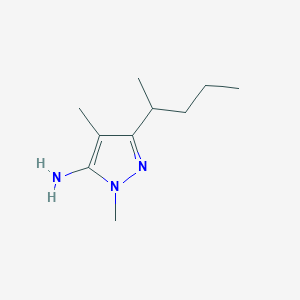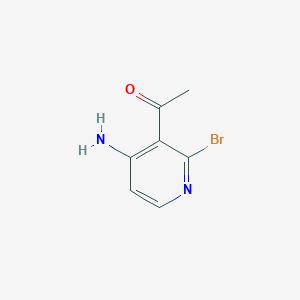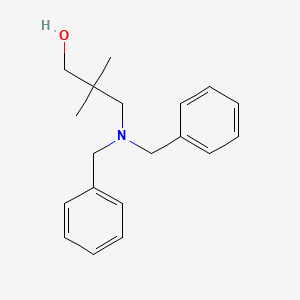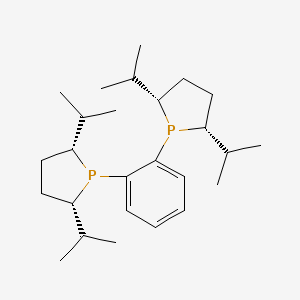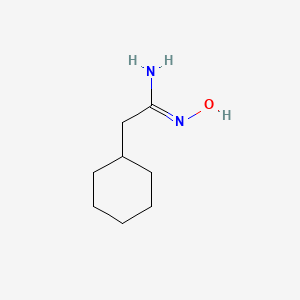
N-hydroxyCyclohexaneethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxyCyclohexaneethanimidamide is a chemical compound with the molecular formula C8H16N2O. It contains a six-membered cyclohexane ring, an amidine group, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxyCyclohexaneethanimidamide typically involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then reacted with ethyl chloroformate to yield this compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-hydroxyCyclohexaneethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amidine group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
N-hydroxyCyclohexaneethanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-hydroxyCyclohexaneethanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The amidine group can interact with nucleophilic sites on proteins or DNA, leading to changes in their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Cyclohexanone oxime: An intermediate in the synthesis of N-hydroxyCyclohexaneethanimidamide.
Cyclohexylamine: A reduction product of this compound.
N-hydroxyphthalimide: A structurally related compound with similar hydroxyl and amidine groups.
Uniqueness: this compound is unique due to its combination of a cyclohexane ring, hydroxyl group, and amidine group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-cyclohexyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H16N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10) |
InChI Key |
NGBKKVXCFFKISP-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)C/C(=N/O)/N |
Canonical SMILES |
C1CCC(CC1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
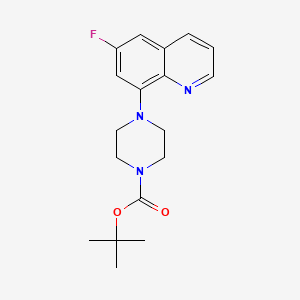
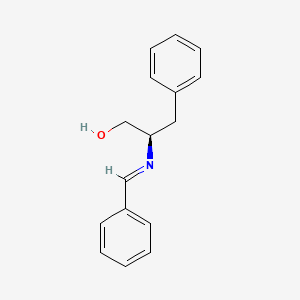
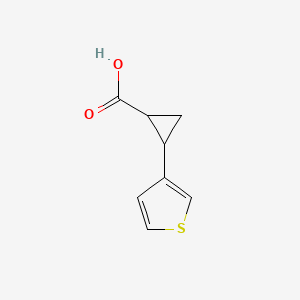
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
